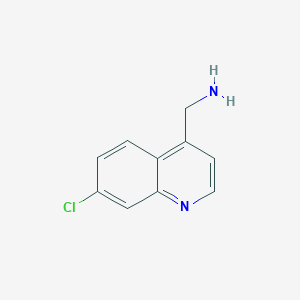

4-Quinolinemethanamine, 7-chloro-

Übersicht

Beschreibung

4-Quinolinemethanamine, 7-chloro- is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The 7-chloro substitution on the quinoline ring enhances its biological activity, making it a compound of interest in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Quinolinemethanamine, 7-chloro- typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with various amines. One common method is the reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length, followed by treatment with substituted aromatic or heteroaromatic aldehydes to form Schiff bases . Another method involves the use of ultrasound irradiation to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of 4,7-dichloroquinoline, a precursor to 4-Quinolinemethanamine, 7-chloro-, involves the hydrolysis and acid adjustment of 4-hydroxyl-7-chloro-quinoline-3-carboxylic acid ethyl ester using sodium hydroxide solution, followed by decarboxylation and chlorination steps . This process ensures the large-scale availability of the compound for further synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-Quinolinemethanamine, 7-chloro- undergoes various chemical reactions, including:

Nucleophilic Substitution: Reaction with amines to form Schiff bases.

Oxidation and Reduction:

Cyclization: Formation of cyclic derivatives through intramolecular reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Typically involves amines and aldehydes under mild conditions.

Oxidation and Reduction: Common oxidizing agents like potassium permanganate or reducing agents like sodium borohydride may be used, though specific examples are limited.

Cyclization: Often requires heating and the presence of catalysts to facilitate ring closure.

Major Products

The major products formed from these reactions include various Schiff bases and cyclic derivatives, which exhibit enhanced biological activities .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The 7-chloroquinoline moiety is a critical pharmacophore in several established antimalarial drugs, including chloroquine. The synthesis of derivatives of this compound has been widely studied to enhance efficacy against malaria and other diseases. For instance, research has demonstrated that modifications to the quinoline structure can lead to compounds with improved bioactivity and reduced side effects .

Antimalarial Activity

Chloroquine, derived from 4-amino-7-chloroquinoline, has been a cornerstone in malaria treatment. Recent studies have focused on developing new derivatives that retain or enhance antimalarial properties while minimizing resistance development. For example, a study synthesized a novel hybrid compound combining the 7-chloroquinoline structure with triazole moieties, showing promising cytotoxicity against malaria parasites in vitro .

Anticancer Potential

Beyond its antimalarial properties, 7-chloro-4-aminoquinoline derivatives have shown potential as anticancer agents. Research indicates that these compounds can induce apoptosis in various cancer cell lines. A specific derivative was tested for cytotoxicity against different normal and cancer cell lines, revealing selective activity against cancer cells while sparing normal cells .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of 7-chloro-4-aminoquinoline derivatives. These compounds are being studied for their potential to prevent or treat neurodegenerative diseases characterized by amyloid plaque formation, such as Alzheimer's disease. The ability of these compounds to modulate amyloid beta aggregation presents a promising avenue for therapeutic intervention .

Synthesis and Derivative Development

The synthesis of 4-Quinolinemethanamine, 7-chloro- is well-established, allowing for the creation of various derivatives with tailored properties. For instance, modifications involving different substituents on the quinoline ring can lead to compounds with enhanced solubility and bioavailability .

Case Study: Synthesis of Chloroquine

A notable case study involves the synthesis of chloroquine from 4-amino-7-chloroquinoline through established synthetic pathways involving well-known reagents and methods. This synthesis illustrates the compound's foundational role in developing effective antimalarial therapies .

Pharmacokinetics and Drug Design

The pharmacokinetic properties of 4-Quinolinemethanamine, 7-chloro-, including absorption, distribution, metabolism, and excretion (ADME), are crucial for drug design. Recent studies have employed computational methods to predict these properties for various derivatives, aiding in the selection of candidates for further development .

Summary Table of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Antimalarial | Chloroquine derivatives | Enhanced efficacy against malaria parasites |

| Anticancer | Cytotoxic agents | Selective activity against cancer cell lines |

| Neuroprotection | Alzheimer's disease treatment | Modulation of amyloid beta aggregation |

| Drug Design | Tailored derivatives | Improved pharmacokinetic profiles |

Wirkmechanismus

The mechanism of action of 4-Quinolinemethanamine, 7-chloro- involves its interaction with various molecular targets. It is known to inhibit the activity of certain enzymes and disrupt cellular processes in microorganisms, leading to their death . The compound’s antimalarial activity is attributed to its ability to interfere with the heme detoxification pathway in Plasmodium parasites .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Chloroquine: Another quinoline derivative with antimalarial activity.

Amodiaquine: Known for its effectiveness against chloroquine-resistant strains of Plasmodium.

Hydroxychloroquine: Used in the treatment of autoimmune diseases and malaria.

Uniqueness

4-Quinolinemethanamine, 7-chloro- is unique due to its specific substitution pattern, which enhances its biological activity compared to other quinoline derivatives. Its ability to form Schiff bases and cyclic derivatives further distinguishes it from similar compounds .

Biologische Aktivität

4-Quinolinemethanamine, 7-chloro-, is a chemical compound with significant potential in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on recent research findings.

Chemical Structure and Properties

The molecular formula of 4-Quinolinemethanamine, 7-chloro- is with a CAS number of 949535-36-8. The compound features a quinoline ring system with a chloro substituent at the 7-position, which is crucial for its biological activity.

Biological Activity Overview

4-Quinolinemethanamine, 7-chloro- has been studied for various biological activities, including:

- Antimicrobial properties : Exhibits potential against various bacterial strains.

- Anticancer activity : Shows promise in inhibiting cancer cell proliferation.

- Anti-inflammatory effects : Demonstrates the ability to reduce inflammation in animal models.

The mechanisms underlying the biological activities of 4-Quinolinemethanamine, 7-chloro- involve interactions with specific biological targets:

- Serotonin Receptors : The compound acts as an agonist for serotonin receptors, influencing gastrointestinal motility and potentially alleviating conditions like irritable bowel syndrome.

- COX Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways.

- Antimycobacterial Activity : Research indicates that derivatives of this compound exhibit significant antitubercular activity through inhibition of mycobacterial growth.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Moderate | |

| Anticancer | Significant | |

| Anti-inflammatory | High | |

| Antitubercular | Notable |

Case Study: Anticancer Activity

A study conducted on the anticancer properties of 4-Quinolinemethanamine derivatives revealed that certain modifications to the quinoline structure enhanced cytotoxic effects against various cancer cell lines. The research indicated that compounds with electron-withdrawing groups at specific positions exhibited improved activity compared to their parent compounds. This highlights the importance of structure-activity relationships (SAR) in developing effective anticancer agents.

Case Study: Anti-inflammatory Effects

In vivo studies demonstrated that administering 4-Quinolinemethanamine, 7-chloro- significantly reduced paw edema in rat models of inflammation. This effect was attributed to its ability to inhibit COX enzymes and modulate inflammatory cytokine release. The findings suggest potential therapeutic applications in treating inflammatory diseases.

Eigenschaften

IUPAC Name |

(7-chloroquinolin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c11-8-1-2-9-7(6-12)3-4-13-10(9)5-8/h1-5H,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSYNOSHZBJPHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.